1-(4-iodobenzyl)-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIRPTBMVBTYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)I)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Pathways of 1 4 Iodobenzyl 1h Indole 3 Carbaldehyde
Reactions at the Carbaldehyde Moiety
The aldehyde functional group at the C3 position of the indole (B1671886) ring is a key site for derivatization, readily undergoing condensation reactions with various nucleophiles. These transformations are fundamental for creating derivatives such as semicarbazones, thiosemicarbazones, oximes, and Schiff bases.
Condensation Reactions for Semicarbazone and Thiosemicarbazone Formation
The reaction of 1-(4-iodobenzyl)-1H-indole-3-carbaldehyde with semicarbazide (B1199961) or thiosemicarbazide (B42300) hydrochloride provides a direct route to the corresponding semicarbazone and thiosemicarbazone derivatives. These condensation reactions typically proceed by refluxing the aldehyde with the respective semicarbazide in an alcoholic solvent, often with an acid catalyst. researchgate.net The resulting products are characterized by the formation of a C=N-NH-(C=O)-NH₂ (semicarbazone) or C=N-NH-(C=S)-NH₂ (thiosemicarbazone) linkage.
The synthesis involves the nucleophilic attack of the terminal amino group of the (thio)semicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. csic.esmdpi.com These derivatives have garnered significant interest due to their coordination capabilities with metal ions and diverse biological activities. csic.es
Table 1: General Conditions for Semicarbazone and Thiosemicarbazone Synthesis
| Reactant | Reagent | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| This compound | Semicarbazide Hydrochloride | Ethanol (B145695) | Reflux | Semicarbazone |
Oxime Synthesis and Isomerism Investigations
The conversion of this compound to its corresponding oxime is achieved through a condensation reaction with hydroxylamine (B1172632). nih.gov This reaction is typically performed by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, in an appropriate solvent like ethanol. mdpi.comnih.gov
A significant aspect of oxime synthesis from indole-3-carbaldehydes is the potential for geometric isomerism, resulting in syn and anti (or Z and E) isomers. nih.gov The stability and ratio of these isomers can be influenced by the reaction conditions. For instance, studies on related N-substituted indole-3-carbaldehyde oximes have shown that acidic conditions can promote the isomerization of the anti product to the more stable syn form. researchgate.netresearchgate.net The characterization and separation of these isomers are crucial, as they can exhibit different chemical and biological properties. Mechanochemical, solvent-free approaches have also been explored as a safer and more sustainable alternative to traditional solution-phase oximation. nih.gov
Table 2: Conditions for Oxime Synthesis from N-Substituted Indole-3-Carbaldehydes
| Aldehyde | Reagents | Solvent | Conditions | Key Observation |
|---|---|---|---|---|
| N-substituted indole-3-carbaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | 95% Ethanol | 0–27 °C, 2 hours | Formation of syn and anti isomers mdpi.comresearchgate.net |
Formation of Schiff Bases
Schiff bases, or imines, are readily formed by the condensation of this compound with primary amines. This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic C=N double bond. ajchem-b.com A wide variety of primary amines can be used, including aliphatic, aromatic, and heterocyclic amines, as well as amino acids, leading to a diverse library of Schiff base derivatives. nih.govresearchgate.net The reaction is often carried out in a suitable solvent like ethanol or methanol, sometimes with catalytic amounts of acid to facilitate dehydration. ajchem-b.com The stability of the resulting indole nucleus combined with other bioactive molecules via a Schiff base linkage can enhance the properties of the final product. researchgate.net
Functionalization of the Iodophenyl Unit
The iodo group on the benzyl (B1604629) substituent provides a reactive handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling chemistry and the formation of hypervalent iodine compounds.
Suzuki-Miyaura Borylation for Boronic Ester Derivatization
The iodophenyl moiety of this compound is an ideal substrate for the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction allows for the conversion of the aryl iodide to a more versatile aryl boronic acid or boronic ester. wikipedia.org The reaction typically involves treating the aryl iodide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst [e.g., PdCl₂(dppf)] and a base like potassium acetate (B1210297) (KOAc). alfa-chemistry.comorganic-chemistry.org
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronic ester and regenerate the catalyst. alfa-chemistry.com This transformation is highly valuable as the resulting boronic ester can be used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or vinyl substituents, thus enabling the construction of complex molecular architectures. nih.govresearchgate.net The reaction tolerates various functional groups, including the carbaldehyde present in the starting material. alfa-chemistry.com
Table 3: Typical Reagents for Miyaura Borylation
| Component | Example | Role |
|---|---|---|
| Substrate | This compound (Aryl Halide) | Electrophile |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Borylating Agent wikipedia.org |
| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | Facilitates C-B bond formation alfa-chemistry.com |
| Base | Potassium Acetate (KOAc) | Activates the diboron reagent alfa-chemistry.com |
Explorations into Aryliodonium Salt Formation
The aryl iodide can be used to prepare diaryliodonium salts, which are potent electrophilic arylating agents. beilstein-journals.org These hypervalent iodine compounds are typically synthesized by reacting the aryl iodide with another aromatic compound in the presence of a strong oxidizing agent and a strong acid. researchgate.net A common method involves using an oxidant like Oxone (potassium peroxymonosulfate) in concentrated sulfuric acid. beilstein-journals.org Another approach utilizes m-chloroperoxybenzoic acid (mCPBA) with a strong acid like p-toluenesulfonic acid. organic-chemistry.org
The resulting diaryliodonium salt, [Ar-I⁺-Ar']X⁻, contains the 1-(1H-indole-3-carbaldehyde)benzyl moiety as one of the aryl groups (Ar). These salts are highly reactive and can transfer this aryl group to a variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, often under mild conditions. beilstein-journals.orgorganic-chemistry.org This pathway offers a complementary strategy to transition-metal-catalyzed reactions for forming new bonds at the phenyl ring.
Diversification of the Indole Ring System
The structural framework of this compound serves as a versatile template for a variety of chemical transformations, allowing for extensive diversification of the indole ring. The strategic placement of the formyl group at the C3-position and the inherent reactivity of the indole nucleus enable a range of derivatization pathways. These transformations are crucial for synthesizing novel compounds with potentially enhanced biological activities or unique material properties. Key pathways for diversification include transition metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, directed C-H activation for regioselective functionalization, and condensation reactions of the carbaldehyde to construct complex hybrid heterocyclic systems.
C-C and C-N Coupling Reactions on the Indole Core
The indole core of this compound is amenable to functionalization through transition metal-catalyzed cross-coupling reactions. The formyl group at the C3-position plays a crucial role, not just as a synthetic handle for subsequent transformations, but also as a directing group for C-H activation, particularly at the C4-position of the indole ring. This directing effect facilitates regioselective C-C bond formation.
Palladium-catalyzed C-H arylation is a prominent example of C-C coupling on the indole core. nih.gov In this type of reaction, the formyl group at C3 directs the palladium catalyst to selectively activate the C4-H bond, enabling the introduction of an aryl group at this position. nih.gov This transformation typically proceeds by coupling the indole substrate with an aryl iodide in the presence of a palladium(II) catalyst, such as palladium(II) acetate, and an oxidant. nih.gov The reaction is sensitive to steric hindrance; for instance, substitutions on the indole ring at the C5-position can inhibit the reaction. nih.gov However, N-alkylation (such as the N-benzyl group present in the target molecule) is well-tolerated and can lead to excellent yields of the C4-arylated product. nih.gov
While C-C coupling at the C4-position is well-documented, direct C-N coupling reactions on the benzene (B151609) core of 3-formylindole derivatives are less commonly reported. Most C-N coupling strategies for indoles focus on N-arylation at the N1 position or require pre-functionalized substrates, such as halo-indoles. beilstein-journals.org The development of methods for direct C-N coupling at other positions of the indole core remains an area of ongoing research.
The table below summarizes a representative C-C coupling reaction on a model indole-3-carbaldehyde substrate.
| Indole Substrate | Coupling Partner | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂ (10 mol%), Ag₂CO₃ | HFIP/AcOH | 120 °C | 85 |
| 1-Methyl-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂ (10 mol%), Ag₂CO₃ | HFIP/AcOH | 120 °C | 94 |
| 1-Benzyl-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂ (10 mol%), Ag₂CO₃ | HFIP/AcOH | 120 °C | 95 |
Directed C4-Alkenylation Using Formyl Directing Groups
The formyl group at the C3-position of the indole is an effective directing group for achieving regioselective C-H alkenylation at the C4-position. This transformation provides a direct and atom-economical method for introducing vinyl groups onto the indole's benzene ring, a valuable modification in organic synthesis. The reaction is typically catalyzed by transition metals like rhodium(III) or ruthenium(II). bohrium.comnih.govmdpi.com
The mechanism involves the coordination of the catalyst to the oxygen atom of the formyl group. This coordination brings the metal center into proximity with the C4-H bond, facilitating its cleavage through a concerted metalation-deprotonation step to form a six-membered metallacyclic intermediate. mdpi.com This intermediate then reacts with an alkene coupling partner, leading to the formation of the C4-alkenylated indole product and regeneration of the catalyst.
A variety of alkenes, including acrylates, styrenes, and vinyl sulfones, can be successfully coupled using this methodology. bohrium.com The choice of catalyst system, including the metal, ligands, and additives, is crucial for achieving high efficiency and selectivity. For instance, rhodium-catalyzed reactions often employ a catalyst like [Cp*RhCl₂]₂ with a silver salt additive (e.g., AgSbF₆) and a copper oxidant (e.g., Cu(OAc)₂). bohrium.com Ruthenium-based systems, such as those using [Ru(p-cymene)Cl₂]₂, have also proven effective for this transformation. mdpi.com
The table below details examples of directed C4-alkenylation on indole substrates featuring a C3-carbonyl directing group.
| Indole Substrate | Alkene | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Methyl Indole-3-carboxylate (N-TBPO protected) | Methyl acrylate | [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂ | 1,4-Dioxane | 100 °C | 96 |
| 1H-Indole-3-carbaldehyde | Ethyl acrylate | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂ | DCE | 80 °C | 85 |
| 1H-Indole-3-carbaldehyde | Styrene | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂ | DCE | 80 °C | 72 |
Synthesis of Conjugated Indole-Imidazole Hybrid Structures
The carbaldehyde functional group at the C3-position of this compound is a key reactive site for constructing more complex heterocyclic systems. One important transformation is its use in the synthesis of conjugated indole-imidazole hybrids. These hybrid structures are of interest due to the prevalence of both indole and imidazole (B134444) moieties in biologically active compounds. nih.gov
The synthesis of these hybrids typically involves a condensation reaction where the indole-3-carbaldehyde acts as the carbonyl component. For example, the condensation of an indole-3-carbaldehyde with a 1,2-dicarbonyl compound, such as phenanthrene-9,10-dione, in the presence of ammonium (B1175870) acetate and acetic acid, leads to the formation of a highly conjugated system where the indole and imidazole rings are linked. ekb.eg
Another synthetic route is the Knoevenagel condensation of indole-3-carbaldehyde with a compound containing an active methylene (B1212753) group flanked by two carbonyls, such as imidazolidine-2,4-dione (hydantoin). amazonaws.com This reaction, often catalyzed by a base like triethylamine, proceeds via the formation of a vinylidene intermediate, resulting in a product where the indole ring is conjugated to the imidazolidine-dione moiety through a double bond. amazonaws.com These reactions demonstrate the utility of the C3-carbaldehyde as a versatile building block for accessing diverse and complex molecular architectures.
The table below provides examples of condensation reactions used to form indole-imidazole hybrid structures.
| Reactant 1 | Reactant 2 | Other Reagents | Conditions | Product Type |
|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Phenanthrene-9,10-dione | Ammonium acetate | Reflux in Acetic Acid | Indolyl-phenanthro[9,10-d]imidazole |
| N-substituted-1H-indole-3-carbaldehyde | Imidazolidine-2,4-dione | Triethylamine (catalyst) | Reflux in Methanol | Indolyl-methylene-imidazolidinedione |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(4-iodobenzyl)-1H-indole-3-carbaldehyde in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the benzyl (B1604629) group, and the aldehyde functional group. The chemical shifts are influenced by the electronic environment of each proton. The N-benzylation of the indole ring notably removes the N-H proton signal that would be present in the parent indole-3-carbaldehyde.
The aldehydic proton is anticipated to appear as a singlet at the most downfield region of the spectrum, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the indole ring will resonate in the aromatic region, with the H-2 proton appearing as a singlet around 7.7-7.9 ppm. The protons on the benzene (B151609) ring of the indole moiety (H-4, H-5, H-6, and H-7) are expected to appear as a complex multiplet between 7.2 and 8.4 ppm.
The benzylic protons (CH₂) are expected to resonate as a singlet around 5.3-5.5 ppm. The protons of the 4-iodobenzyl group will appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom (H-2' and H-6') would likely resonate around 7.0-7.2 ppm, while the protons meta to the iodine (H-3' and H-5') would be shifted further downfield to approximately 7.6-7.8 ppm due to the electron-withdrawing nature of the iodine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHO | 9.9-10.1 | s (singlet) |
| H-2 | 7.7-7.9 | s (singlet) |
| H-4 | 8.2-8.4 | m (multiplet) |
| H-5, H-6, H-7 | 7.2-7.5 | m (multiplet) |
| CH₂ | 5.3-5.5 | s (singlet) |
| H-2', H-6' | 7.0-7.2 | d (doublet) |
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at approximately 184-186 ppm. The carbons of the indole and benzyl rings will resonate in the aromatic region (approximately 110-140 ppm).
The C-3 carbon of the indole ring, being attached to the electron-withdrawing aldehyde group, will be significantly downfield. The C-2 carbon will also be in the aromatic region. The quaternary carbons, C-3a and C-7a, will also be identifiable. The benzylic carbon (CH₂) is expected to appear around 50-52 ppm. The carbons of the 4-iodobenzyl group will show distinct signals, with the carbon attached to the iodine atom (C-4') being significantly shielded and appearing around 90-95 ppm. The other aromatic carbons of the benzyl ring will resonate in the typical aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CHO | 184-186 |
| C-2 | 138-140 |
| C-3 | 118-120 |
| C-3a | 125-127 |
| C-4 | 123-125 |
| C-5 | 122-124 |
| C-6 | 121-123 |
| C-7 | 110-112 |
| C-7a | 137-139 |
| CH₂ | 50-52 |
| C-1' | 136-138 |
| C-2', C-6' | 129-131 |
| C-3', C-5' | 138-140 |
Advanced Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Studies
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the through-space proximity of protons, which provides insights into the molecule's three-dimensional structure and preferred conformation. For this compound, a key conformational feature is the relative orientation of the 4-iodobenzyl group with respect to the indole ring.
A NOESY experiment would be expected to show a cross-peak between the benzylic protons (CH₂) and the H-2 proton of the indole ring. This would indicate that the benzyl group is oriented in such a way that these protons are in close spatial proximity. Additionally, cross-peaks between the benzylic protons and the H-7 proton of the indole ring might be observed, suggesting a degree of rotational freedom or a specific folded conformation. The presence and intensity of these NOE signals would allow for the determination of the predominant conformation in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within the molecule.
Fourier-Transform Infrared (FT-IR) Spectral Analysis
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The most prominent band would be the C=O stretching vibration of the aldehyde group, which is anticipated to appear in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by conjugation with the indole ring.
Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic CH₂ group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (indole and benzyl) will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring is expected around 1300-1350 cm⁻¹. The C-I stretching vibration of the iodobenzyl group is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Table 3: Predicted FT-IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C=O Stretch (Aldehyde) | 1680-1650 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1350-1300 |
Raman Spectroscopy: Theoretical and Experimental Correlation
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in information regarding the skeletal vibrations of the aromatic rings.
Strong Raman signals are anticipated for the C=C stretching modes of the indole and benzene rings in the 1400-1600 cm⁻¹ region. The indole ring breathing mode, a characteristic and often intense Raman band, is expected around 750-800 cm⁻¹. The C-I stretching vibration, while weak in the IR spectrum, may give a more prominent signal in the Raman spectrum in the 500-600 cm⁻¹ range. Theoretical calculations using density functional theory (DFT) can be employed to predict the Raman spectrum, and the correlation between the calculated and experimental spectra would provide a more definitive assignment of the observed vibrational modes.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| C=O Stretch (Aldehyde) | 1680-1650 |
| Aromatic C=C Stretch | 1600-1400 |
| Indole Ring Breathing | 800-750 |
Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry Applications
No specific data on the application of ESI Mass Spectrometry for this compound was found in the search results.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific HRMS data for the exact mass determination of this compound was found in the search results.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
No specific UV-Vis spectroscopic data for this compound was found in the search results.
Fluorescence Spectroscopic Properties
No specific fluorescence spectroscopic data for this compound was found in the search results.
X-ray Crystallography for Solid-State Molecular Architecture
No specific X-ray crystallography data for this compound was found in the search results.
Advanced Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT calculations represent a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. Such studies are foundational for understanding geometry, stability, and spectroscopic characteristics.
Geometry Optimization and Conformational Energy Landscapes
For analogous indole (B1671886) systems, DFT has been successfully applied to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the potential energy surface related to bond rotations (conformational energy landscapes). These analyses identify the most probable shapes a molecule will adopt and the energy required to transition between them. For a related compound, 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, studies have shown that two independent molecules, differing by rotation around the S-N bond, can exist in the asymmetric unit of a crystal. This highlights the presence of different conformers. Similar investigations would be necessary to understand the conformational preferences of 1-(4-iodobenzyl)-1H-indole-3-carbaldehyde, particularly the rotation around the N-CH2 bond connecting the indole and the iodobenzyl moieties.
Tautomerism and Equilibrium Constant Determinations
Tautomerism, the interconversion of structural isomers, is a phenomenon that can be quantitatively assessed using computational methods. By calculating the relative energies of different tautomeric forms, it is possible to predict their equilibrium constants. For indole-3-carbaldehyde derivatives, tautomerism is not typically a major consideration for the core structure under standard conditions, but this would need to be specifically verified for the title compound.
Intrinsic Reaction Coordinate (IRC) Analysis for Rotational Barriers
IRC analysis is a computational technique used to map the energy profile of a chemical process, such as the rotation around a single bond. This method confirms that a calculated transition state correctly connects two energy minima (conformers). For related 1-(arylsulfonyl)indole molecules, DFT and IRC calculations have determined that the energy barrier for rotation around the S-N bond is in the range of 2.5–5.5 kcal/mol. A similar analysis for this compound would be required to determine the energy barriers associated with the rotation of the 4-iodobenzyl group.
Prediction and Correlation of Spectroscopic Parameters (IR, Raman, UV)
DFT calculations are a powerful tool for predicting vibrational (IR and Raman) and electronic (UV-Visible) spectra. Theoretical spectra are often calculated and compared with experimental data to confirm the molecular structure and to aid in the assignment of spectroscopic bands. For instance, studies on 4-nitro-1H-indole-carboxaldehyde have successfully used DFT to calculate and assign vibrational wavenumbers and to validate the UV-Vis spectrum. This approach would be invaluable for characterizing this compound.
Quantum Chemical Descriptors and Molecular Reactivity Analysis
Quantum chemical descriptors derived from electronic structure calculations provide quantitative measures of a molecule's reactivity.
Dipole Moment and Molecular Electrostatic Potential (MEP) Profiling
Computational analysis of a molecule's electronic structure provides fundamental insights into its physical properties and reactive behavior. Key to this is understanding the distribution of charge, which is described by the dipole moment and the molecular electrostatic potential (MEP).
The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge across the molecule. For a molecule like this compound, a significant dipole moment is expected due to the presence of electronegative atoms (oxygen, nitrogen, and iodine) and the aromatic ring systems. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the magnitude and direction of this dipole moment, which influences solubility, intermolecular interactions, and bulk material properties.
The Molecular Electrostatic Potential (MEP) provides a more detailed, three-dimensional picture of the charge landscape on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map visualizes regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and attract nucleophiles.
In this compound, an MEP analysis would likely show:
Intense negative potential localized around the carbonyl oxygen of the aldehyde group, making it a primary site for hydrogen bonding and electrophilic interaction.
Moderately negative potential distributed across the π-systems of the indole and benzyl (B1604629) rings.
Positive potential near the hydrogen atoms, particularly the aldehyde proton and the indole N-H proton in the parent molecule. nih.gov
This detailed charge mapping is crucial for understanding how the molecule interacts with biological receptors or other reactants.
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer a quantitative assessment of a molecule's chemical reactivity and stability. dergipark.org.tr These descriptors are calculated using DFT and provide a framework for comparing the reactivity of different molecules. researchgate.netacs.org
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Potential (μ): The escaping tendency of electrons from a system. μ = -(I+A)/2.
Chemical Hardness (η): A measure of resistance to charge transfer. η = (I-A)/2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions. dergipark.org.tr
Nucleophilicity Index (N): A measure of the propensity to donate electrons.
For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring system, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group and the π-system. The calculated values for these descriptors would quantify its stability and predisposition to engage in various chemical transformations.
Table 1: Illustrative Global Reactivity Descriptors (Note: These are example values to illustrate the concept and are not specific to the title compound.)
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.2 | Energy of the highest occupied molecular orbital |
| ELUMO | -2.5 | Energy of the lowest unoccupied molecular orbital |
| Ionization Potential (I) | 6.2 | Propensity to donate an electron |
| Electron Affinity (A) | 2.5 | Propensity to accept an electron |
| Chemical Hardness (η) | 1.85 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.54 | Inverse of hardness, indicates reactivity |
| Chemical Potential (μ) | -4.35 | Electron escaping tendency |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum calculation into localized bonding orbitals, lone pairs, and anti-bonding orbitals. This provides a chemically intuitive picture of bonding and intramolecular interactions.
The primary application of NBO analysis is to quantify delocalization effects, also known as hyperconjugation. This is achieved by calculating the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
For this compound, NBO analysis would reveal key electronic interactions, including:
π → π interactions:* Delocalization of π-electrons within the indole and benzyl aromatic rings, contributing to their aromatic stability.
n → π interactions:* The donation of electron density from the lone pairs (n) of the carbonyl oxygen into the anti-bonding π* orbital of the C=O bond. This interaction is characteristic of carbonyl compounds.
n → σ interactions:* Interactions involving lone pairs and anti-bonding sigma orbitals, which can influence bond strengths and molecular conformation.
These calculated interactions help explain the molecule's electronic structure, stability, and the influence of its substituent groups on one another. researchgate.net
Mechanistic Insights from Computational Studies
Elucidation of N-Alkylation Reaction Pathways
The synthesis of this compound typically involves the N-alkylation of indole-3-carbaldehyde with a 4-iodobenzyl halide. mdpi.comrsc.org This reaction generally proceeds via a nucleophilic substitution (SN2) mechanism. rsc.org
Computational studies can provide a detailed picture of this reaction pathway. By modeling the reactants, transition state, and products, chemists can:
Determine the reaction profile: Calculating the potential energy surface allows for the identification of the transition state structure and the calculation of the activation energy barrier.
Analyze the transition state: The geometry of the transition state reveals the simultaneous breaking of the carbon-halide bond and the formation of the nitrogen-carbon bond.
Evaluate solvent effects: Computational models can incorporate solvent effects to provide a more realistic energy profile, as the polarity of the solvent can significantly influence the reaction rate.
These theoretical investigations help in optimizing reaction conditions and understanding the factors that control the efficiency and selectivity of the N-alkylation process.
Understanding Palladium-Catalyzed C-H Functionalization Mechanisms
Palladium-catalyzed C-H functionalization is a powerful strategy for modifying complex organic molecules. escholarship.orgnih.gov For a substrate like this compound, this could enable selective reactions at various positions, such as the C-2 position of the indole ring. nih.govbeilstein-journals.org
The mechanisms of these reactions are often complex, potentially involving different palladium oxidation states (e.g., Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles). snnu.edu.cn Computational chemistry is an indispensable tool for elucidating these intricate pathways. escholarship.org DFT calculations can be used to:
Map out catalytic cycles: The energies of all proposed intermediates and transition states in a catalytic cycle can be calculated to determine the most favorable pathway.
Explain selectivity: By comparing the activation barriers for C-H activation at different sites on the molecule, computational studies can explain the observed regioselectivity of the reaction. For N-substituted indoles, the substituent can influence whether functionalization occurs at the C2 or C3 position. nih.govbeilstein-journals.org
Such mechanistic studies are crucial for the rational design of new catalysts and the development of novel synthetic methodologies. escholarship.org
Molecular Modeling and Docking Studies
The indole nucleus is a "privileged scaffold" in drug discovery, forming the core of many biologically active compounds. nih.govmdpi.com Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. researchgate.netekb.eg
The docking process involves:
Defining the target: Obtaining the 3D structure of the target protein, often from X-ray crystallography.
Placing the ligand: Computationally inserting the ligand into the active site of the protein in various possible orientations and conformations.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate a more favorable binding interaction.
Docking studies on N-benzyl indole derivatives have been performed to evaluate their potential as inhibitors for various enzymes, such as tyrosinase or DNA gyrase. rsc.orgekb.eg A docking study of this compound could reveal:
Predicted binding affinity: A quantitative estimate of how strongly it might bind to a specific target.
Binding mode: The specific orientation of the molecule within the active site.
Key interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the ligand-protein complex.
These insights are invaluable in the early stages of drug discovery for identifying promising lead compounds and guiding the design of more potent and selective analogs. nih.gov
Table 2: Illustrative Molecular Docking Results (Note: This table presents hypothetical results for illustrative purposes.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond with C=O |
| Val523, Leu352 | Hydrophobic Interaction | ||
| DNA Gyrase Subunit B | -7.9 | Asp73 | Hydrogen Bond |
| Ile78, Pro79 | Hydrophobic Interaction |
Investigation of Binding Interactions with Biomacromolecular Targets
There is no specific research detailing the binding interactions of this compound with any particular biomacromolecular targets. Computational docking or molecular dynamics simulation studies, which would elucidate potential binding modes, affinities, and key intermolecular interactions (such as hydrogen bonding or hydrophobic interactions) with proteins or nucleic acids, have not been published for this compound.
Computational Support for Structure-Property Relationship Studies
While quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) studies are common for series of bioactive compounds, no such computational analyses have been found that include this compound. Research that computationally links its specific structural features (like the iodo-benzyl group at the N1 position) to its physicochemical or biological properties is not available.
Nonlinear Optical (NLO) Properties Calculations
Theoretical calculations to determine the nonlinear optical (NLO) properties of this compound have not been reported. Such studies would typically involve quantum chemical calculations to predict its response to strong electromagnetic fields, which is crucial for applications in photonics and optoelectronics.
Assessment of Polarizability and Hyperpolarizability
Specific values for the static or dynamic polarizability (α) and first-order hyperpolarizability (β) of this compound, calculated via methods like Density Functional Theory (DFT), are not available in the current body of scientific literature. Consequently, a quantitative assessment of its potential as an NLO material cannot be provided.
Future Research Avenues and Methodological Advancements
Development of Sustainable and Efficient Synthetic Protocols
The future synthesis of 1-(4-iodobenzyl)-1H-indole-3-carbaldehyde and related compounds will increasingly prioritize green chemistry principles to minimize environmental impact and improve economic viability. acs.org Conventional synthetic routes often rely on harsh conditions and stoichiometric reagents, leading to significant waste. researchgate.netresearchgate.net Future protocols will focus on catalytic systems, milder reaction conditions, and the use of eco-friendly solvents.
A significant area of development is the use of magnetically recyclable catalysts, such as ceric ammonium (B1175870) nitrate (B79036) immobilized on functionalized nanoparticles. acs.org This approach combines high product yields under mild conditions with the major advantage of easy catalyst recovery and reuse, aligning with the goals of sustainable industrial applications. acs.org Further research will likely explore other novel catalytic systems to enhance efficiency. acs.org Additionally, multicomponent reactions, which allow the assembly of complex molecules like indole (B1671886) derivatives in a single step from simple precursors, represent a highly efficient and atom-economical strategy. rsc.orgnih.gov Innovations in this area could streamline the synthesis process, reducing time, energy consumption, and waste generation. rsc.org Electrochemical synthesis is another emerging alternative that offers milder reaction conditions, high selectivity, and inherent sustainability compared to traditional methods. researchgate.net
| Synthetic Strategy | Key Advantages | Potential Future Development |
| Magnetically Recyclable Catalysts | High efficiency, mild conditions, catalyst reusability. acs.org | Exploration of novel nanoparticle supports and catalytic metals. |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. rsc.orgnih.gov | Design of new one-pot sequences for diverse derivatization. |
| Electrochemical Synthesis | Benign reaction conditions, high selectivity, reduced waste. researchgate.net | Optimization for large-scale production and complex substrates. |
| Catalytic Vilsmeier-Haack Reaction | Mild conditions, tolerance of various functional groups. orgsyn.org | Expansion to a broader range of N-substituted indoles. |
Integration of Advanced Spectroscopic Techniques for Dynamic Studies
While standard spectroscopic methods like NMR, FT-IR, and mass spectrometry are crucial for structural characterization, future research will integrate more advanced techniques to study the dynamic behavior of this compound. derpharmachemica.comcsic.esresearchgate.net Understanding the compound's conformational dynamics, reaction kinetics, and interactions with biological targets in real-time is essential for elucidating its mechanism of action.
UV-photoelectron spectroscopy (UV-PES), combined with computational chemistry, can provide a detailed analysis of the electronic structure of indole derivatives, revealing insights into their ionization energies and molecular orbital configurations. acs.org This information is fundamental to understanding the molecule's reactivity and photophysical properties. Time-dependent DFT (TD-DFT) will be further employed to predict and interpret UV-Visible spectral data, offering a deeper understanding of electronic transitions. researchgate.net Future studies may also involve techniques like 2D NMR to analyze complex molecular conformations in solution. csic.es The application of these advanced spectroscopic tools will move beyond simple static characterization to provide a dynamic picture of the molecule's behavior.
Application of Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new indole derivatives. springernature.com These computational tools can analyze vast datasets to predict the biological activity of novel compounds, thereby accelerating the identification of promising drug candidates and reducing the reliance on costly and time-consuming experimental screening. researchgate.netharvard.edu
Quantitative Structure-Activity Relationship (QSAR) analysis, a computer-aided drug design tool, utilizes machine learning to predict the biological activity of new molecules based on their chemical structures. researchgate.net For indole derivatives, ML models have been developed to predict anticancer activity with high accuracy (R² values up to 0.9852). researchgate.netnih.gov These models can identify critical molecular descriptors, such as electronic and topological properties, that are essential for potent biological activity. nih.gov
| AI/ML Application | Function | Impact on Research |
| QSAR Models | Predicts biological activity based on molecular structure. researchgate.net | Accelerates identification of potent anticancer indole derivatives. nih.gov |
| Generative Models (VAEs, GANs) | Designs novel molecules with desired properties. harvard.edu | Enables de novo design of new therapeutic compounds. springernature.com |
| Synthesis Prediction | Predicts feasible synthetic routes for target molecules. microsoft.com | Assists chemists in planning efficient multi-step syntheses. |
Exploration of Novel Reaction Chemistries and Derivatization Strategies
The indole-3-carbaldehyde scaffold is a versatile platform for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. researchgate.netresearchgate.net Future research will focus on exploring novel reaction chemistries to functionalize this core structure in innovative ways.
One key area is the transition-metal-catalyzed C-H functionalization, which provides an atom- and step-economical strategy for creating new C-C and C-X bonds. nih.gov For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the indole ring, offering precise control over the molecule's steric and electronic properties. nih.gov The aldehyde group itself is a reactive handle that readily undergoes condensation reactions to form Schiff bases and other derivatives, which have shown significant biological activities, including antioxidant and antibacterial properties. researchgate.netimpactfactor.org Further exploration of multicomponent reactions involving the indole-3-carbaldehyde core will also yield novel and complex molecular architectures. nih.gov These advanced derivatization strategies will be crucial for fine-tuning the pharmacological profile of this compound.
Refinement of Computational Models for Enhanced Predictive Accuracy
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the properties of indole derivatives. researchgate.netresearchgate.net It allows for the calculation of optimized geometries, electronic structures (such as HOMO-LUMO energies), and spectroscopic properties. nih.gov Future efforts will be directed towards refining these computational models to achieve even greater predictive accuracy.
By combining experimental data from techniques like X-ray diffraction and advanced spectroscopy with high-level theoretical calculations, researchers can validate and improve the performance of computational methods. researchgate.net This synergistic approach ensures that theoretical models accurately reflect experimental reality. dntb.gov.ua Enhanced models can more reliably predict a wide range of properties, from molecular electrostatic potential, which identifies sites for electrophilic and nucleophilic attack, to non-linear optical (NLO) properties. researchgate.netnih.gov Ultimately, more accurate computational predictions will provide deeper insights into structure-activity relationships and guide the rational design of new derivatives with improved efficacy and safety profiles. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1-(4-iodobenzyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a two-step procedure. First, introduce the iodobenzyl group to the indole core using an SN2 substitution. Sodium hydride (1.8 equiv.) in DMF acts as a base, reacting with 1H-indole-3-carbaldehyde and 4-iodobenzyl bromide (1.2 equiv.) under nitrogen at 25°C for 16 hours . Second, purify the crude product via column chromatography. Yield optimization requires precise stoichiometry and anhydrous conditions, as moisture may deactivate the base. Alternative routes using Vilsmeier-Haack formylation (POCl3/DMF at 80°C) are also applicable for indole carbaldehyde precursors .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Confirm substitution patterns (e.g., iodobenzyl proton integration at δ 4.8–5.2 ppm for -CH2- and aldehyde proton at δ 10.1–10.3 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z = 386.0 (C16H11INO). Cross-validate with elemental analysis for C, H, N .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The iodine atom’s heavy mass may cause crystal twinning or poor diffraction. Use slow vapor diffusion with dichloromethane/hexane at 4°C. For structure refinement, employ SHELXL-2018 with anisotropic displacement parameters for iodine. Validate the structure using PLATON to check for missed symmetry or disorder .
Advanced Research Questions
Q. How does the electronic effect of the 4-iodobenzyl group influence the reactivity of the indole-3-carbaldehyde moiety in cross-coupling reactions?
- Methodological Answer : The iodine substituent acts as an electron-withdrawing group, polarizing the aldehyde for nucleophilic addition. In Suzuki-Miyaura couplings, the aldehyde’s electrophilicity is enhanced, enabling reactions with arylboronic acids at 80°C using Pd(PPh3)4 as a catalyst. Compare reaction rates with non-iodinated analogs (e.g., 1-benzyl derivatives) via kinetic studies to quantify electronic effects .
Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the iodine atom as a halogen-bond donor. Validate with MD simulations (AMBER) to assess binding stability. Correlate electrostatic potential maps (Gaussian 09) with experimental IC50 values from enzyme inhibition assays .
Q. How can crystallographic data resolve contradictions in reported biological activities of iodinated indole derivatives?
- Methodological Answer : Analyze protein-ligand co-crystal structures (PDB) to identify halogen-bonding interactions unique to the iodine substituent. For example, iodine’s polarizability may enhance binding affinity compared to chloro or fluoro analogs. Use SHELXL-refined structures to map electron density around the iodine atom, clarifying its role in bioactivity .
Q. What are the best practices for optimizing the stability of this compound in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
